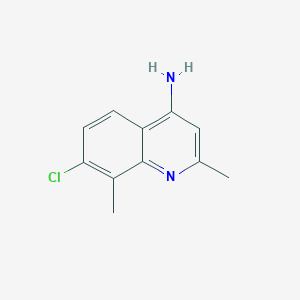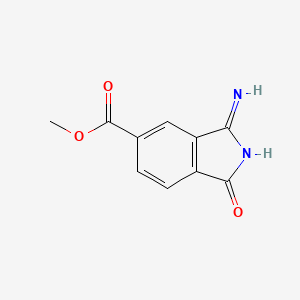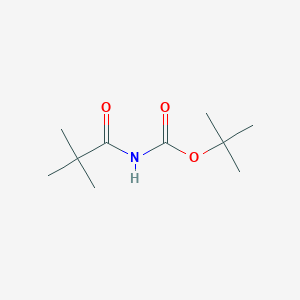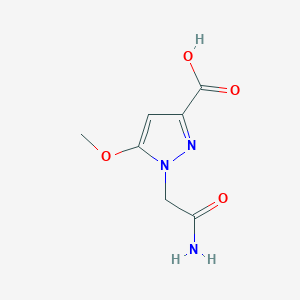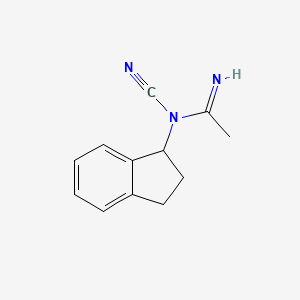![molecular formula C8H9N5O2 B15069500 [6-(Methylamino)-9H-purin-9-yl]acetic acid CAS No. 918334-37-9](/img/structure/B15069500.png)
[6-(Methylamino)-9H-purin-9-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Methylamino)-9H-purin-9-yl)acetic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Methylamino)-9H-purin-9-yl)acetic acid typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with methylamine to form 6-(methylamino)purine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide (NaOH) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(6-(Methylamino)-9H-purin-9-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
2-(6-(Methylamino)-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(6-(Methylamino)-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine structure.
Uniqueness
2-(6-(Methylamino)-9H-purin-9-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a methylamino group and an acetic acid moiety, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
918334-37-9 |
|---|---|
分子式 |
C8H9N5O2 |
分子量 |
207.19 g/mol |
IUPAC 名称 |
2-[6-(methylamino)purin-9-yl]acetic acid |
InChI |
InChI=1S/C8H9N5O2/c1-9-7-6-8(11-3-10-7)13(4-12-6)2-5(14)15/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11) |
InChI 键 |
JSTLHOLFKNFYDR-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


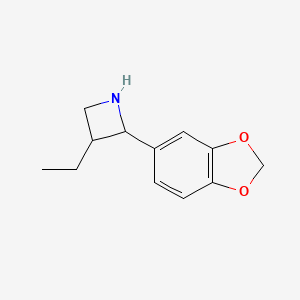
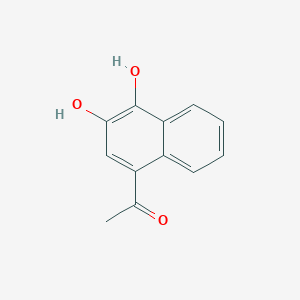
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
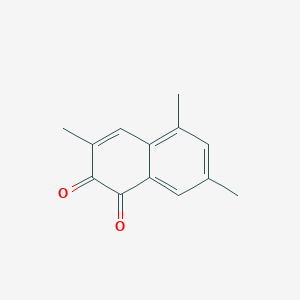

![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
